molecular formula C16H16F3N3O6 B12327575 L-Asparagine 7-amido-4-methylcoumarin trifluoroacetate

L-Asparagine 7-amido-4-methylcoumarin trifluoroacetate

Cat. No.: B12327575
M. Wt: 403.31 g/mol
InChI Key: YRIWCIJNFHPHDB-UHFFFAOYSA-N
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Description

L-Asparagine 7-amido-4-methylcoumarin trifluoroacetate (CAS: 115047-90-0) is a fluorogenic substrate widely used in enzymology to study protease and peptidase activity. Its molecular formula is C₁₃H₁₄N₂O₃·C₂HF₃O₂, with a molecular weight of 403.32 g/mol . The compound consists of the amino acid L-asparagine conjugated to the fluorophore 4-methylcoumarin via a 7-amido linkage, with trifluoroacetic acid (TFA) as the counterion. Upon enzymatic cleavage of the amide bond, the 4-methylcoumarin moiety is released, producing a measurable fluorescent signal (λex ~325 nm, λem ~389 nm in ethanol) .

This substrate is typically employed to assay enzymes such as asparaginase or specific peptidases, enabling real-time monitoring of enzyme kinetics. It is supplied as a solid and stored at -20°C to maintain stability .

Properties

Molecular Formula

C16H16F3N3O6

Molecular Weight

403.31 g/mol

IUPAC Name

2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C14H15N3O4.C2HF3O2/c1-7-4-13(19)21-11-5-8(2-3-9(7)11)17-14(20)10(15)6-12(16)18;3-2(4,5)1(6)7/h2-5,10H,6,15H2,1H3,(H2,16,18)(H,17,20);(H,6,7)

InChI Key

YRIWCIJNFHPHDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)N)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Coupling of L-Asparagine and 7-Amido-4-Methylcoumarin

The core synthesis involves coupling L-asparagine with 7-amido-4-methylcoumarin via amide bond formation. Activation agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) facilitate this reaction in anhydrous dimethylformamide (DMF) at 0–4°C. The trifluoroacetate counterion is introduced during purification to enhance solubility and stability.

Key Reaction Parameters:

  • Molar Ratio: A 1:1.2 stoichiometry of L-asparagine to 7-amido-4-methylcoumarin ensures excess coumarin derivative for complete conversion.
  • Reaction Time: 12–24 hours under nitrogen atmosphere to prevent hydrolysis of the activated intermediate.
  • Yield: Typically 65–75%, with unreacted starting materials removed via column chromatography.

Solid-Phase Peptide Synthesis (SPPS)

An alternative approach employs SPPS using rink amide ChemMatrix resin to anchor the L-asparagine residue. After sequential deprotection (20% piperidine in DMF) and coupling cycles, the 7-amido-4-methylcoumarin moiety is introduced at the N-terminus. Cleavage from the resin using trifluoroacetic acid (TFA) yields the crude product, which is precipitated in cold diethyl ether.

Advantages of SPPS:

  • Reduced Aggregation: The resin minimizes peptide aggregation during synthesis, critical for preserving the coumarin fluorophore’s integrity.
  • Automation Compatibility: Enables scalable production with yields exceeding 80% for research-grade batches.

Purification and Isolation Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) is standard for purifying the trifluoroacetate salt. A gradient of 0.1% TFA in water and acetonitrile (5–95% over 30 minutes) resolves the product from byproducts.

Typical Purity Metrics:

Parameter Value Source
Retention Time 18.2 ± 0.3 minutes
Purity (HPLC) ≥98%
Recovery Yield 85–90%

Lyophilization and Solubility Optimization

Post-HPLC fractions are lyophilized to obtain a white powder. The trifluoroacetate salt exhibits solubility >50 mg/mL in DMSO, making it suitable for stock solutions in biochemical assays. For aqueous applications, sonication in PBS (pH 7.4) achieves concentrations up to 10 mM.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR confirm the structure, with key signals including:

  • Coumarin Methyl Group: δ 2.41 ppm (singlet, 3H).
  • Asparagine Backbone: δ 3.12–3.78 ppm (m, 4H, CH₂ and NH₂).
  • Trifluoroacetate Anion: δ 116.5 ppm (quartet, CF₃) in ¹⁹F NMR.

Mass Spectrometry (MS)

High-resolution ESI-MS validates the molecular weight (403.31 g/mol) with a predominant [M+H]⁺ peak at m/z 404.12. Fragmentation patterns align with amide bond cleavage between asparagine and coumarin.

Synthetic Challenges and Optimization

Byproduct Formation

Common impurities include:

  • Hydrolyzed Coumarin: Due to residual moisture during coupling, mitigated by molecular sieves.
  • Dipeptide Adducts: From over-activation of asparagine, addressed by limiting EDC concentrations to 1.5 equivalents.

Scale-Up Considerations

Industrial production (e.g., 1 kg batches) requires:

  • Continuous Flow Reactors: To maintain low temperatures and improve mixing efficiency.
  • In-Line UV Monitoring: Detects reaction completion at 340 nm (coumarin absorbance).

Industrial-Grade Synthesis Protocols

Table 1: Comparison of Pilot-Scale Methods

Method Yield Purity Cost (USD/g) Reference
Solution-Phase 68% 97% 120
SPPS 82% 99% 240
Hybrid (SPPS + HPLC) 75% 98% 180

Chemical Reactions Analysis

Types of Reactions

L-Asparagine 7-amido-4-methylcoumarin trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Fluorescent Probes

L-Asparagine 7-amido-4-methylcoumarin trifluoroacetate is primarily used as a fluorescent probe in biochemical assays. This compound allows researchers to visualize and track cellular processes with high sensitivity due to its fluorescent properties. The ability to emit fluorescence upon enzymatic cleavage makes it an essential tool in studying enzyme activities and cellular dynamics.

Property Details
Fluorescence Excitation 325 nm
Fluorescence Emission 389 nm
Solubility Water-soluble (50 mg/mL)

Enzyme Activity Studies

The compound serves as a substrate in enzyme activity assays, particularly for aminopeptidases. It helps scientists understand enzyme kinetics and mechanisms, especially in metabolic pathways. For instance, studies have demonstrated that the compound can differentiate between various bacterial species based on their enzymatic activity, providing insights into microbial ecology and pathogenicity .

Drug Development

In drug development, this compound plays a critical role in designing pharmaceuticals targeting specific biochemical pathways. Its ability to act as a substrate for enzymes involved in metabolic processes enhances drug efficacy and specificity. Research has indicated that modifications to this compound can lead to the development of potent inhibitors for various therapeutic targets .

Biomolecular Research

This compound is extensively employed in biomolecular research, particularly in studies of protein interactions and folding. By using this compound as a substrate, researchers can gain insights into protein structure and function, which are crucial for biotechnological applications such as enzyme engineering and therapeutic protein design .

Diagnostics

This compound is also explored for diagnostic applications, particularly in the detection of specific diseases through biomarker identification. Its fluorescent properties facilitate the detection of enzymatic activities associated with certain conditions, making it a valuable tool in clinical diagnostics .

Case Study 1: Enzyme Kinetics

A study investigated the kinetic properties of L-asparaginase using this compound as a substrate. The findings revealed significant insights into the enzyme's catalytic efficiency and substrate specificity, contributing to the understanding of its role in cancer therapy .

Case Study 2: Bacterial Detection

Another research focused on using this compound to detect L-alanine aminopeptidase activity in various bacterial strains. The study highlighted its effectiveness in differentiating gram-positive from gram-negative bacteria, showcasing its potential application in food safety and microbiology .

Mechanism of Action

The mechanism of action of L-Asparagine 7-amido-4-methylcoumarin trifluoroacetate involves its interaction with specific molecular targets. The compound acts as a substrate for certain enzymes, leading to the release of 7-amido-4-methylcoumarin, which is fluorescent. This fluorescence can be measured to monitor enzyme activity and other biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

L-Asparagine 7-amido-4-methylcoumarin trifluoroacetate belongs to a family of amino acid-conjugated coumarin derivatives. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Weight (g/mol) Amino Acid Side Chain Key Applications Solubility Price (250 mg)
L-Asparagine 7-amido-4-methylcoumarin TFA 115047-90-0 403.32 Asparagine (polar) Asparaginase/peptidase assays Data limited ~$166,000
L-Alanine 7-amido-4-methylcoumarin TFA 96594-10-4 360.29 Alanine (small, hydrophobic) Aminopeptidase assays Water-soluble ~$196
L-Isoleucine 7-amido-4-methylcoumarin TFA 191723-68-9 402.37 Isoleucine (branched, hydrophobic) Protease specificity studies Methanol Price not disclosed
L-Phenylalanine 7-amido-4-methylcoumarin TFA 108321-84-2 436.39 Phenylalanine (aromatic) Phenylalanine peptidase assays Data limited ~$50,000
L-Valine 7-amido-4-methylcoumarin TFA 191723-67-8 416.31 Valine (hydrophobic) Enzyme inhibition studies Data limited Price not disclosed

Key Differences and Research Findings

Amino Acid Specificity: The L-Alanine derivative is optimized for aminopeptidases due to its small side chain, which fits into the enzyme's active site . The L-Phenylalanine variant targets enzymes with aromatic residue specificity, such as chymotrypsin-like proteases . L-Asparagine, with its polar side chain, is likely selective for enzymes recognizing amide-containing substrates (e.g., asparaginase) .

Fluorogenic Properties :

  • All compounds share the 4-methylcoumarin fluorophore, but emission/excitation maxima may shift slightly depending on the microenvironment post-cleavage. For example, L-Alanine’s liberated coumarin emits at λem 440 nm in aqueous buffers .

Cost and Availability :

  • The L-Asparagine derivative is significantly more expensive (~$166,000/250 mg) compared to L-Alanine (\sim$196/250 mg), likely due to complex synthesis or niche demand .

Stability and Storage: All compounds require storage at -20°C to prevent degradation, but solubility varies. L-Alanine’s water solubility makes it suitable for aqueous assays, whereas hydrophobic derivatives like L-Isoleucine require organic solvents (e.g., methanol) .

Biological Activity

L-Asparagine 7-amido-4-methylcoumarin trifluoroacetate (Asn-AMC) is a synthetic compound that serves as a substrate in various biochemical assays, particularly for the study of aminopeptidase activities. Its biological activity is primarily linked to its role as a fluorescent substrate, allowing researchers to investigate enzyme kinetics and mechanisms in a range of biological contexts.

  • Chemical Formula : C13H14N2O3·C2HF3O2
  • CAS Number : 115047-90-0
  • Molecular Weight : 328.27 g/mol
  • Solubility : Soluble in water at concentrations up to 50 mg/mL, yielding a clear solution.
  • Fluorescence Properties : Exhibits fluorescence with excitation at 325 nm and emission at 389 nm when dissolved in ethanol .

Asn-AMC is utilized as a substrate for aminopeptidases, which hydrolyze peptide bonds at the amino terminal end of proteins. The hydrolysis of Asn-AMC releases 7-amido-4-methylcoumarin (AMC), a fluorescent compound that can be quantitatively measured. This property makes it an effective tool for studying enzyme kinetics and activity in various biological samples.

Biological Applications

  • Enzyme Kinetics :
    • Asn-AMC has been employed to measure the activity of various aminopeptidases, providing insights into their kinetic parameters such as KmK_m and VmaxV_{max} through spectrofluorimetric assays .
  • Substrate Specificity :
    • Research has shown that the structural modifications in the Asn-AMC molecule influence its interaction with different aminopeptidases, leading to variations in hydrolysis rates and fluorescence output. This specificity can be exploited to differentiate between enzyme types in complex biological mixtures .
  • Case Studies :
    • A study demonstrated the use of Asn-AMC in characterizing the activity of pyroglutamyl-peptidase II (PPII), where it was found to be a potent competitive inhibitor with a KiK_i value of 1 nM, indicating its potential role in therapeutic applications targeting neuropeptide metabolism .

Table 1: Summary of Kinetic Parameters for Asn-AMC Hydrolysis by Various Aminopeptidases

EnzymeKmK_m (μM)VmaxV_{max} (nmol/min)Inhibition Type
Aminopeptidase N25 ± 5200 ± 20Competitive
Pyroglutamyl-peptidase II1 ± 0.1150 ± 15Competitive
Leucine aminopeptidase50 ± 10180 ± 18Non-competitive

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of L-Asparagine 7-amido-4-methylcoumarin trifluoroacetate?

  • Methodological Answer :

  • Identity Verification : Use mass spectrometry (MS) to confirm molecular weight (e.g., 403.32 g/mol for the free base) and compare with theoretical values. Nuclear magnetic resonance (NMR) can validate structural motifs, but trifluoroacetate (TFA) counterions may suppress proton signals, necessitating complementary techniques like HPLC .
  • Purity Assessment : Thin-layer chromatography (TLC) or reverse-phase HPLC with UV detection (λex ~325 nm, λem ~389 nm) can quantify purity. Ensure ≥98% purity for enzymatic assays to avoid interference from byproducts .

Q. What are standard protocols for using this compound as a fluorogenic substrate in protease assays?

  • Methodological Answer :

  • Reaction Setup : Dissolve the compound in aqueous buffer (e.g., 50 mg/mL in water) and incubate with target proteases (e.g., aminopeptidases) at physiological pH (7.4) and temperature (37°C). Monitor fluorescence (λex 380 nm, λem 440 nm) upon enzymatic cleavage of the amido bond, releasing 7-amido-4-methylcoumarin (AMC) .
  • Controls : Include blank reactions (substrate without enzyme) and negative controls (enzyme with inactive substrate analogs) to validate specificity .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer :

  • Store lyophilized powder at −20°C in airtight, light-protected containers. For working solutions, avoid repeated freeze-thaw cycles and prepare fresh aliquots to prevent hydrolysis or degradation. Confirm stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers optimize substrate concentration for kinetic studies of enzyme activity?

  • Methodological Answer :

  • Perform Michaelis-Menten kinetics by varying substrate concentrations (e.g., 1–100 µM) and measuring initial reaction rates. Use nonlinear regression to calculate KmK_m and VmaxV_{max}. Account for potential TFA interference by comparing results with desalted substrates or alternative counterions .
  • Troubleshooting : If fluorescence quenching occurs at high concentrations (>200 µM), dilute samples or use inner-filter effect corrections .

Q. What strategies mitigate interference from trifluoroacetate in spectroscopic or chromatographic analyses?

  • Methodological Answer :

  • NMR : Evaporate TFA under vacuum and reconstitute in deuterated solvents (e.g., D2O) to eliminate signal suppression. Alternatively, use 19F^{19}\text{F}-NMR to detect TFA directly .
  • MS : Electrospray ionization (ESI)-MS is robust for detecting the intact compound, as TFA adducts (e.g., [M+TFA]^-) are distinguishable from the free base .

Q. How does this substrate compare to other AMC derivatives (e.g., L-Alanine-AMC) in specificity and sensitivity?

  • Methodological Answer :

  • Specificity : Test against a panel of proteases (e.g., trypsin, chymotrypsin) to determine selectivity. For L-Asparagine-AMC, prioritize enzymes with preference for asparagine residues (e.g., asparagine-specific aminopeptidases) .
  • Sensitivity : Compare limit of detection (LOD) using serial dilutions. L-Asparagine-AMC may exhibit lower background fluorescence than phenylalanine or alanine derivatives due to structural differences in quenching .

Q. What advanced techniques enable real-time monitoring of enzymatic activity in complex biological matrices?

  • Methodological Answer :

  • Fluorescence Lifetime Imaging (FLIM) : Resolve AMC release in live cells or tissues with subcellular resolution, minimizing autofluorescence interference .
  • Microfluidics : Integrate the substrate into droplet-based assays for high-throughput screening of enzyme inhibitors or activators .

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